molecular formula C18H19N3O7S2 B2801575 N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide CAS No. 946323-42-8

N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide

Cat. No.: B2801575
CAS No.: 946323-42-8
M. Wt: 453.48
InChI Key: CRUXUBBDSJDNQU-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a 3,5-dimethoxyphenyl group, a benzo[e][1,2,4]thiadiazine ring, and a sulfonyl-propanamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the 3,5-dimethoxyphenyl precursor, followed by the introduction of the benzo[e][1,2,4]thiadiazine ring through a series of cyclization reactions. The final step involves the sulfonylation of the propanamide group, resulting in the formation of the target compound. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often through the use of advanced catalytic systems and reaction optimization techniques .

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S2/c1-11(18(22)21-12-6-13(27-2)8-14(7-12)28-3)29(23,24)15-4-5-16-17(9-15)30(25,26)20-10-19-16/h4-11H,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUXUBBDSJDNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)S(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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